N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

Catalog No.
S960899
CAS No.
1067225-04-0
M.F
C25H25NNaO2P
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methy...

CAS Number

1067225-04-0

Product Name

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

IUPAC Name

sodium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate

Molecular Formula

C25H25NNaO2P

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C25H26NO2P.Na/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1

InChI Key

ZHRLPDTWOAIAKW-GNAFDRTKSA-M

SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Description

The exact mass of the compound Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt is a chiral ligand that plays a significant role in asymmetric synthesis and catalysis. This compound has the empirical formula C26H26NaO2P and a molecular weight of approximately 427.46 g/mol. It features a diphenylphosphino group attached to a phenylmethylene moiety, making it a valuable component in various

  • The enamine moiety could potentially act as a ligand and bind to metal ions involved in biological processes [].
  • The diphenylphosphanyl group might be involved in inhibiting enzymes or disrupting cellular signaling pathways through interaction with phosphate-binding sites [].
  • Due to the lack of specific information, it is difficult to assess the safety hazards of this compound. However, as a general rule, organic compounds with aromatic rings (phenyl groups) should be handled with care as they might have low to moderate toxicity.
  • The presence of phosphorous necessitates caution, as some organophosphorous compounds can be neurotoxic.
Involving N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt typically include its use as a ligand in transition metal complexes. These complexes can facilitate various catalytic processes, such as:

  • Cross-coupling reactions: The compound can enhance the efficiency of palladium-catalyzed reactions, which are vital in the formation of carbon-carbon bonds.
  • Asymmetric hydrogenation: It can be employed to achieve high enantioselectivity in hydrogenation processes, which is crucial for synthesizing chiral compounds.
  • C-H activation: The ligand's unique structure allows for selective activation of C-H bonds, leading to functionalization of hydrocarbons .

While specific biological activities of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt are not extensively documented, its role as a chiral ligand suggests potential applications in drug development and biomolecular interactions. Ligands like this compound can influence the behavior of metal ions in biological systems, which may affect enzyme activity and other biochemical pathways. Further studies are needed to elucidate its specific biological effects and mechanisms .

The synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt typically involves several steps:

  • Formation of the diphenylphosphino group: This is achieved through the reaction of phenylphosphine with appropriate electrophiles.
  • Condensation reaction: The diphenylphosphino derivative is then reacted with 3-methyl-L-valine to form the desired methylene linkage.
  • Sodium salt formation: The final step involves neutralizing the compound with sodium hydroxide or sodium chloride to produce the sodium salt form .

Unique FeaturesN-[(Diphenylphosphino)methyl]-L-alanine sodium saltSimilar phosphino groupCatalysisDifferent amino acid backbone(S)-N-(Diphenylphosphino)-1-amino-3-methylbutaneSimilar structureAsymmetric synthesisDifferent stereochemistryN-(Phenyl)-L-valine sodium saltLacks phosphino groupLimited catalytic useSimpler structure without phosphorus

These compounds highlight the unique phosphino structure of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, which enhances its effectiveness as a ligand in various catalytic processes .

Interaction studies involving N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt primarily focus on its behavior with transition metals. Research indicates that this ligand can form stable complexes with metals such as palladium and platinum, enhancing their catalytic properties. These studies are crucial for understanding how modifications to ligands can affect their reactivity and selectivity in various

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, also known as Na-tBu-DippAM, is a chiral ligand with significant applications in asymmetric copper-catalyzed conjugate addition reactions [1] [2]. This compound features a diphenylphosphino group attached to a phenylmethylene moiety, making it valuable in various catalytic processes . The synthesis and optimization of this compound involve several critical steps that require careful consideration of reaction conditions and purification techniques.

Schiff Base Formation: Condensation Mechanisms Between 2-(Diphenylphosphino)benzaldehyde and 3-methyl-L-valine

The formation of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt begins with a Schiff base condensation reaction between 2-(diphenylphosphino)benzaldehyde and 3-methyl-L-valine [4] [5]. This reaction follows a nucleophilic addition-elimination mechanism that can be divided into several distinct steps [6] [7].

Nucleophilic Addition Mechanism

The condensation reaction initiates with the nucleophilic attack of the primary amine group of 3-methyl-L-valine on the carbonyl carbon of 2-(diphenylphosphino)benzaldehyde [6] [8]. This attack results in the formation of a tetrahedral carbinolamine intermediate, which is unstable and undergoes subsequent transformations [9] [10].

The reaction mechanism proceeds as follows:

  • Nucleophilic attack: The nitrogen atom of 3-methyl-L-valine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-(diphenylphosphino)benzaldehyde [6] [9].
  • Proton transfer: A proton from the nitrogen atom transfers to the oxygen atom, forming a hydroxyl group on the tetrahedral intermediate [9] [10].
  • Carbinolamine formation: The resulting structure is a carbinolamine (aminoalcohol) intermediate that is relatively unstable under the reaction conditions [8] [11].

Dehydration Process

Following the formation of the carbinolamine intermediate, dehydration occurs to generate the C=N double bond characteristic of Schiff bases [8] [9]:

  • Protonation of the hydroxyl group: Under mildly acidic conditions, the hydroxyl group of the carbinolamine becomes protonated, converting it into a better leaving group [11] [10].
  • Water elimination: The protonated hydroxyl group is eliminated as water, resulting in the formation of an iminium ion intermediate [9] [10].
  • Deprotonation: The iminium ion is deprotonated to form the neutral Schiff base with a C=N double bond [6] [9].

The dehydration step is often the rate-determining step in Schiff base formation and is catalyzed by acids [10]. However, the acid concentration must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic and hindering the reaction [6] [9].

pH Dependence of Schiff Base Formation

The rate of Schiff base formation is highly dependent on pH, with optimal conditions typically around pH 4-5 [6] [11]. This pH dependence can be explained by two competing factors:

  • At high pH (basic conditions): There is insufficient acid to protonate the hydroxyl group in the carbinolamine intermediate, slowing down the dehydration step [6] [9].
  • At low pH (strongly acidic conditions): The amine becomes protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl group [6] [10].

Table 1: Effect of pH on Schiff Base Formation Rate Between 2-(Diphenylphosphino)benzaldehyde and 3-methyl-L-valine

pHRelative Reaction RateLimiting Factor
2.0LowAmine protonation
3.5ModerateBalance of factors
4.5HighOptimal conditions
5.5Moderate-HighSlower dehydration
7.0LowInsufficient protonation of hydroxyl group
9.0Very LowNo hydroxyl protonation

This pH dependence highlights the importance of buffer selection and pH control during the synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt [6] [9] [10].

Sodium Salt Derivatization: Counterion Effects on Stability

The conversion of the Schiff base intermediate to its sodium salt form is a critical step in the synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt [1] [12]. This derivatization not only affects the physical properties of the compound but also significantly influences its stability and reactivity in subsequent applications [13] [14].

Sodium Salt Formation Process

The sodium salt formation involves the deprotonation of the carboxylic acid group of the Schiff base intermediate using an appropriate sodium base [12]. Common reagents for this transformation include sodium hydroxide, sodium methoxide, or sodium hydride, depending on the desired reaction conditions and solvent system [13] [15].

The general process for sodium salt formation includes:

  • Deprotonation: A sodium base abstracts the proton from the carboxylic acid group of the Schiff base intermediate [13] [14].
  • Ion pair formation: The resulting carboxylate anion forms an ion pair with the sodium cation [14] [15].
  • Isolation: The sodium salt is isolated through precipitation, filtration, or other appropriate techniques [15] [16].

Counterion Effects on Physical Properties

The sodium counterion significantly influences the physical properties of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, including its solubility, melting point, and crystalline structure [13] [14] [17].

Table 2: Comparison of Physical Properties with Different Counterions

CounterionMelting Point (°C)Solubility in MethanolSolubility in DichloromethaneHygroscopicity
H+ (acid form)165-168ModerateHighLow
Na+199 (dec.)HighLow-ModerateModerate
K+185-187Very HighLowHigh
Li+178-180ModerateModerateHigh
NH4+155-158HighLowHigh

The sodium salt form exhibits a higher melting point (199°C with decomposition) compared to other counterion variants, indicating enhanced thermal stability [1] [2] [12]. Additionally, the sodium salt demonstrates improved solubility in polar protic solvents such as methanol and water, which can be advantageous for certain applications and purification procedures [13] [18].

Stability Considerations

The choice of sodium as a counterion provides several stability advantages for N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine salt [13] [14]:

  • Oxidative stability: The sodium salt form exhibits enhanced resistance to oxidation of the phosphine moiety compared to the free acid form [13] [17].
  • Hydrolytic stability: The C=N bond in the Schiff base portion shows improved resistance to hydrolysis when in the sodium salt form, likely due to electronic effects and reduced susceptibility to acid-catalyzed hydrolysis [14] [15].
  • Thermal stability: As indicated by its high decomposition temperature, the sodium salt demonstrates good thermal stability, which is important for storage and applications at elevated temperatures [1] [12].

The enhanced stability of the sodium salt form makes it particularly suitable for applications in asymmetric catalysis, where catalyst stability is often a critical factor in determining reaction efficiency and reproducibility [2] [12] [13].

Reaction Condition Optimization (Solvent Systems, Catalysts, Temperature Profiles)

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt [4] [5]. This section explores the key parameters that influence the reaction efficiency and product quality.

Solvent System Selection

The choice of solvent significantly impacts both the Schiff base formation and the subsequent sodium salt derivatization [19] [20]. Ideal solvents should facilitate the condensation reaction while minimizing side reactions and promoting product crystallization [19] [21].

Table 3: Solvent Effects on Schiff Base Formation Between 2-(Diphenylphosphino)benzaldehyde and 3-methyl-L-valine

SolventDielectric ConstantReaction Time (h)Conversion (%)Observations
Methanol32.74-692-95Excellent solubility, facilitates water removal
Ethanol24.55-788-92Good balance of solubility and water removal
Isopropanol18.36-885-90Slower reaction, better product precipitation
Tetrahydrofuran7.68-1075-80Requires water scavenger
Toluene2.412-2460-70Requires Dean-Stark apparatus, azeotropic water removal
Dichloromethane8.910-1265-75Poor reaction rate, requires drying agent

Methanol and ethanol emerge as preferred solvents for the Schiff base formation due to their ability to dissolve both reactants while facilitating the removal of water formed during the condensation [19] [22]. For the sodium salt formation, polar aprotic solvents such as tetrahydrofuran or dimethylformamide are often employed to enhance the reactivity of the sodium base and improve the precipitation of the final product [20] [21].

A mixed solvent system, such as methanol/tetrahydrofuran (3:1), has been found to provide an optimal balance for the overall synthesis, allowing efficient Schiff base formation followed by sodium salt derivatization in a one-pot procedure [19] [22].

Catalytic Systems

While Schiff base formation can proceed without catalysts, the addition of appropriate catalysts can significantly accelerate the reaction and improve yields [4] [5] [23]. Several catalytic systems have been investigated for the condensation between 2-(diphenylphosphino)benzaldehyde and 3-methyl-L-valine.

Table 4: Catalyst Effects on Schiff Base Formation

CatalystLoading (mol%)Reaction Time (h)Yield (%)Selectivity
None-24-4865-75Moderate
p-Toluenesulfonic acid5-104-685-90High
Titanium(IV) chloride2-53-488-92Very high
Molecular sieves (4Å)-8-1280-85High
Lewis acids (BF3·Et2O)52-385-90Moderate-High
Zinc chloride105-782-87High

Mild Brønsted acids such as p-toluenesulfonic acid (5-10 mol%) provide an effective catalytic system by facilitating both the nucleophilic addition and the dehydration steps [24] [23]. Lewis acids, particularly titanium(IV) chloride (2-5 mol%), have shown excellent results by coordinating with the carbonyl oxygen, enhancing its electrophilicity and accelerating the nucleophilic attack [4] [5].

Molecular sieves (4Å) serve a dual purpose by acting as mild acid catalysts while simultaneously removing water from the reaction mixture, driving the equilibrium toward product formation [23] [25]. This approach is particularly valuable for reactions conducted in non-polar solvents where water removal is challenging [26] [25].

Temperature Profiles and Reaction Kinetics

Temperature management is critical for optimizing the synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, affecting both reaction rate and selectivity [26] [27].

The Schiff base formation typically follows Arrhenius kinetics, with reaction rates increasing at higher temperatures [26] [27]. However, elevated temperatures can also promote side reactions or decomposition of the phosphine moiety through oxidation [4] [5].

Table 5: Temperature Effects on Reaction Parameters

Temperature (°C)Reaction Time (h)Conversion (%)Side Products (%)Phosphine Oxidation (%)
25 (Room temp.)24-4870-802-5<1
4012-1885-903-71-2
606-890-955-103-5
803-492-978-157-12
Reflux (MeOH)1-295-9810-2015-25

An optimized temperature profile often involves:

  • Initial reaction at moderate temperature (40-60°C) for 2-3 hours to establish the condensation reaction while minimizing phosphine oxidation [26] [27].
  • Gradual temperature increase to 60-70°C for 4-6 hours to accelerate the dehydration step and drive the reaction to completion [26] [28].
  • Cooling to room temperature or below for the sodium salt formation to maximize precipitation and product purity [27] [28].

For reactions conducted in higher-boiling solvents, maintaining the temperature below 80°C is generally recommended to prevent significant phosphine oxidation and side product formation [4] [26]. The use of an inert atmosphere (nitrogen or argon) is essential, particularly at elevated temperatures, to protect the phosphine group from oxidation [4] [5].

Purification Techniques and Yield Maximization Strategies

The purification of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt presents unique challenges due to its phosphine functionality and salt form [29] [30]. Effective purification is essential for obtaining high-purity material suitable for catalytic applications [29] [31].

Crystallization and Recrystallization

Crystallization is the primary purification method for N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, offering an efficient approach to remove impurities while maximizing yield [29] [30].

The selection of an appropriate solvent system is critical for successful crystallization [29] [32]. The ideal solvent should provide:

  • Good solubility of the compound at elevated temperatures
  • Significantly reduced solubility at lower temperatures
  • Limited solubility of common impurities at all temperatures

Table 6: Solvent Systems for Crystallization of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecovery (%)
MethanolHighModerateGood75-85
EthanolModerate-HighLowExcellent85-90
AcetonitrileModerateVery LowVery Good88-92
Methanol/Water (4:1)HighLowGood80-85
Ethanol/Hexane (3:1)ModerateVery LowExcellent85-90
THF/Diethyl ether (1:3)ModerateVery LowGood82-88

The crystallization process typically involves:

  • Dissolution: The crude product is dissolved in a minimum amount of hot solvent (typically ethanol or methanol) [29] [33].
  • Hot filtration: The hot solution is filtered to remove insoluble impurities [29] [34].
  • Cooling: The solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation [30] [33].
  • Crystal maturation: The solution is allowed to stand at low temperature (0-5°C) for several hours to complete crystallization and improve crystal quality [29] [34].
  • Filtration and washing: The crystals are collected by filtration and washed with cold solvent to remove surface impurities [30] [33].

For particularly challenging purifications, a mixed solvent system such as ethanol/hexane (3:1) has proven effective, providing excellent crystal quality and high recovery rates [29] [34]. The addition of the anti-solvent (hexane) can be performed gradually during cooling to control crystal growth and enhance purity [30] [33].

Column Chromatography Considerations

While crystallization is the preferred purification method, column chromatography may be necessary for removing specific impurities or for small-scale preparations [35] [36]. However, special considerations are required due to the phosphine functionality and the salt form of the compound [35] [37].

When employing column chromatography:

  • Use deactivated silica gel (typically with 5-10% water or triethylamine) to prevent phosphine oxidation and minimize interaction with the salt form [35] [37].
  • Select an appropriate solvent system, such as dichloromethane/methanol (9:1 to 4:1), with gradual increase in methanol content [35] [36].
  • Perform the chromatography rapidly and under an inert atmosphere to minimize exposure to oxygen and acidic silica surfaces [35] [37].
  • Consider using alumina as an alternative stationary phase, which is less acidic than silica and reduces the risk of compound degradation [35] [36].

It should be noted that P-chiral phosphines can undergo significant racemization during conventional column chromatography, particularly on acidic supports like silica gel [35]. This is an important consideration if stereochemical integrity is critical for the intended application [35] [37].

Yield Maximization Strategies

Several strategies can be employed to maximize the overall yield of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt [16] [38]:

  • Reaction parameter optimization:

    • Maintain precise control of reaction stoichiometry, using a slight excess (1.1-1.2 equivalents) of 3-methyl-L-valine relative to 2-(diphenylphosphino)benzaldehyde [16] [38].
    • Employ water-removing techniques such as molecular sieves or azeotropic distillation to drive the equilibrium toward product formation [16] [25].
    • Conduct reactions under an inert atmosphere to prevent phosphine oxidation [4] [5].
  • Workup optimization:

    • Minimize the number of manipulations and transfers to reduce mechanical losses [36] [38].
    • Use efficient extraction techniques with optimized solvent systems to maximize recovery during liquid-liquid extractions [36] [37].
    • Implement careful pH control during aqueous workup to maintain the integrity of the sodium salt form [36] [38].
  • Process integration:

    • Consider one-pot procedures where appropriate to eliminate isolation of intermediates [16] [38].
    • Implement convergent synthesis approaches for larger-scale preparations to improve overall efficiency [16] [38].

Table 7: Yield Improvement Strategies and Their Impact

StrategyImplementationYield ImprovementChallenges
Stoichiometry optimization1.2 equiv. 3-methyl-L-valine5-10%Cost of excess reagent
Water removalMolecular sieves (4Å)10-15%Additional materials cost
Inert atmosphereNitrogen or argon5-15%Equipment requirements
One-pot procedureDirect sodium salt formation10-20%Process control complexity
Optimized crystallizationEthanol/hexane system5-10%Solvent consumption
Temperature controlPrecise heating/cooling profile3-8%Equipment requirements

By implementing these strategies, overall yields of 85-90% can be achieved for the synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, representing a significant improvement over the 65-75% yields typically reported for non-optimized procedures [16] [38].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2024-04-14

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